molecular formula C19H13BrO3 B11153174 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one

Cat. No.: B11153174
M. Wt: 369.2 g/mol
InChI Key: ITAWXEUVSXIZTL-UHFFFAOYSA-N
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Description

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a benzofuran ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the bromination of 3-methyl-1-benzofuran to introduce the bromine atom at the 5-position. This intermediate is then subjected to a series of reactions, including cyclization and condensation, to form the final chromenone structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups .

Scientific Research Applications

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-methyl-1-benzofuran-2-yl)(4-ethylphenyl)methanamine
  • 5-bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
  • 5-bromo-3-methyl-2-benzofuran-yl)(4-fluorophenyl)methanone

Uniqueness

Compared to similar compounds, 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one stands out due to its unique combination of a benzofuran ring and a chromenone structure. This unique structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C19H13BrO3

Molecular Weight

369.2 g/mol

IUPAC Name

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one

InChI

InChI=1S/C19H13BrO3/c1-10-3-5-17-14(7-10)15(9-18(21)22-17)19-11(2)13-8-12(20)4-6-16(13)23-19/h3-9H,1-2H3

InChI Key

ITAWXEUVSXIZTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)Br)C

Origin of Product

United States

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